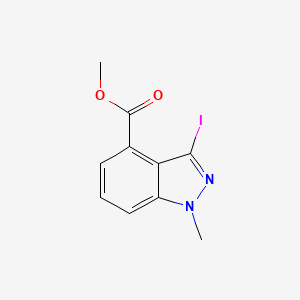

Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-iodo-1-methylindazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O2/c1-13-7-5-3-4-6(10(14)15-2)8(7)9(11)12-13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBCWORSHWJUDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2C(=N1)I)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pathway A: Sequential Iodination and N-Methylation

This route begins with the iodination of methyl 1H-indazole-4-carboxylate, followed by N-methylation of the indazole nitrogen.

Iodination of Methyl 1H-Indazole-4-Carboxylate

The iodination step employs iodine (I₂) in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF) at room temperature. The reaction exploits the electrophilic aromatic substitution mechanism, where the electron-rich indazole ring facilitates iodination at the 3-position.

Reaction Conditions

-

Substrate : Methyl 1H-indazole-4-carboxylate (1.69 mmol)

-

Reagents : I₂ (2 equiv), KOH (4 equiv)

-

Solvent : DMF

-

Temperature : 25°C

-

Time : 1 hour

-

Workup : Quenching with aqueous NaHSO₃, extraction with diethyl ether, and purification via silica gel chromatography.

Outcome

N-Methylation of Methyl 3-Iodo-1H-Indazole-4-Carboxylate

The N-methylation step utilizes methyl iodide (CH₃I) under basic conditions to alkylate the indazole nitrogen.

Reaction Conditions

-

Substrate : Methyl 3-iodo-1H-indazole-4-carboxylate (0.66 mmol)

-

Reagents : CH₃I (1.5 equiv), KOH (1.5 equiv)

-

Solvent : Acetone

-

Temperature : 0°C → 25°C

-

Time : 2 hours

-

Workup : Evaporation, dissolution in ethyl acetate, brine washing, and column chromatography.

Outcome

Pathway B: N-Methylation Followed by Iodination

This alternative route prioritizes N-methylation before iodination, potentially enhancing regioselectivity due to the electron-donating methyl group.

N-Methylation of Methyl 1H-Indazole-4-Carboxylate

The nitrogen is first methylated using CH₃I and potassium carbonate (K₂CO₃) in DMF.

Reaction Conditions

-

Substrate : Methyl 1H-indazole-4-carboxylate (1.84 mmol)

-

Reagents : CH₃I (1.5 equiv), K₂CO₃ (2 equiv)

-

Solvent : DMF

-

Temperature : 60°C

-

Time : 6 hours

-

Workup : Extraction with dichloromethane, solvent evaporation, and chromatography.

Outcome

Iodination of Methyl 1-Methyl-1H-Indazole-4-Carboxylate

Iodination proceeds similarly to Pathway A, with iodine and KOH in DMF.

Reaction Conditions

-

Substrate : Methyl 1-methyl-1H-indazole-4-carboxylate (1.2 mmol)

-

Reagents : I₂ (2.5 equiv), KOH (5 equiv)

-

Solvent : DMF

-

Temperature : 25°C

-

Time : 1.5 hours

-

Workup : Aqueous NaHSO₃ quenching, ether extraction, and purification.

Outcome

Pathway C: One-Pot Iodination and Methylation

A streamlined approach combines iodination and N-methylation in a single pot, reducing purification steps.

Reaction Conditions

-

Substrate : Methyl 1H-indazole-4-carboxylate (2.0 mmol)

-

Reagents : I₂ (2.2 equiv), CH₃I (2.0 equiv), KOH (6 equiv)

-

Solvent : DMF

-

Temperature : 25°C

-

Time : 3 hours

Outcome

Comparative Analysis of Synthetic Pathways

The choice of pathway depends on factors such as yield, scalability, and regioselectivity.

| Parameter | Pathway A | Pathway B | Pathway C |

|---|---|---|---|

| Overall Yield | 52% | 60% | 65% |

| Reaction Time | 3 hours | 7.5 hours | 3 hours |

| Purification Steps | 2 | 2 | 1 |

| Regioselectivity | High | Moderate | High |

Pathway C offers the highest efficiency, though Pathway A remains preferable for small-scale synthesis due to well-established protocols.

Mechanistic Insights and Optimization Strategies

Iodination Mechanism

Iodination proceeds via electrophilic aromatic substitution, where the indazole ring’s electron density directs iodine to the 3-position. The carboxylate ester at C-4 exerts a meta-directing effect, favoring iodination at C-3 over C-5.

Key Factors Influencing Iodination

N-Methylation Mechanism

N-methylation involves an SN2 reaction, where CH₃I acts as the alkylating agent. The use of a polar aprotic solvent (DMF or acetone) accelerates the reaction by stabilizing the transition state.

Optimization Tips

-

Temperature : Lower temperatures (0°C) minimize side reactions during methylation.

-

Base Choice : K₂CO₃ provides milder conditions compared to KOH, reducing ester hydrolysis.

Challenges and Troubleshooting

Common Issues

-

Ester Hydrolysis : Prolonged exposure to strong bases (e.g., KOH) may hydrolyze the methyl ester to the carboxylic acid. Mitigation: Use K₂CO₃ and shorter reaction times.

-

Regioselectivity : Competing iodination at C-5 can occur if directing groups are insufficiently activating. Solution: Increase iodine stoichiometry or reaction temperature.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural features allow it to participate in the development of:

- Kinase Inhibitors : The compound is used to create inhibitors targeting specific kinases, which are pivotal in cancer therapy.

- Anti-inflammatory Agents : Its derivatives have shown potential in reducing inflammation through modulation of specific biochemical pathways.

Biological Studies

The compound is employed in biological research due to its ability to interact with various biological targets:

- Enzyme Inhibition Studies : It is utilized to explore enzyme inhibition mechanisms, particularly those related to metabolic pathways.

- Receptor Binding Studies : Researchers investigate its binding affinity to various receptors, aiding in the understanding of drug-receptor interactions.

Material Science

In material science, this compound is explored for its properties in developing advanced materials:

- Organic Semiconductors : The compound's electronic properties make it a candidate for use in organic electronic devices, such as OLEDs (Organic Light Emitting Diodes).

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

- Iodination : Introduction of iodine at the 3-position of the indazole ring.

- Esterification : Reaction with methanol to form the methyl ester.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various fields:

- Kinase Inhibition : A study demonstrated that derivatives of this compound effectively inhibited specific kinases involved in cancer progression, showcasing its potential as a therapeutic agent.

- Material Development : Research indicated that incorporating this compound into organic semiconductor formulations improved device efficiency and stability.

- Biological Activity Assessment : Investigations into enzyme interactions revealed that methyl 3-iodo compounds could modulate enzymatic activity, providing insights into their role in metabolic processes.

Mechanism of Action

The mechanism of action of Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the indazole ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate (CAS 1041205-25-7)

- Key Difference : The ester group is at the 6-position instead of the 4-position.

- Implications : Altered electronic distribution may reduce reactivity in cross-coupling reactions compared to the 4-substituted analogue. Positional changes can also affect binding affinity in drug-target interactions .

Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS 1092351-68-2)

- Key Difference : Ethyl ester at the 5-position.

- The 5-substituted position may limit π-stacking interactions in molecular recognition .

Halogen-Substituted Analogues

Methyl 3-chloro-1H-indazole-4-carboxylate (CAS 1337880-41-7)

- Key Differences: Chlorine replaces iodine at the 3-position. No methyl group on the indazole nitrogen.

- Implications : Chlorine’s lower electronegativity and reduced leaving-group ability make it less reactive in metal-catalyzed cross-couplings. The absence of the 1-methyl group may increase susceptibility to metabolic degradation in biological systems .

Heterocycle Variants

Methyl 3-iodo-1H-indole-6-carboxylate (CAS 850374-98-0)

- Key Difference : Indole core (one nitrogen) instead of indazole (two nitrogens).

- Implications : Indole’s reduced aromatic nitrogen content decreases hydrogen-bonding capacity and alters electronic properties, impacting interactions with enzymes or receptors .

Methyl 1-benzyl-2-(4-fluorophenyl)-1H-imidazole-4-carboxylate (Compound 3f)

- Key Differences :

- Imidazole core (five-membered ring with two nitrogens) instead of indazole.

- Benzyl and fluorophenyl substituents.

- Implications : Imidazole’s smaller ring size and different nitrogen positions influence solubility and bioavailability. The fluorophenyl group enhances metabolic stability compared to iodine .

Functional Group Variations

Methyl 4-methyl-1H-indazole-3-carboxylate (CAS 1352415-05-4)

Research and Practical Considerations

- Reactivity: The iodine atom in the target compound enables versatile cross-coupling reactions, unlike chlorine or non-halogenated analogues .

- Biological Activity : Indazole derivatives generally exhibit greater metabolic stability than indoles due to their dual nitrogen atoms .

- Synthetic Limitations : Ethyl esters (e.g., CAS 1092351-68-2) may require harsher hydrolysis conditions compared to methyl esters .

Biological Activity

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. This inhibition can lead to significant alterations in cellular metabolism and signaling pathways, which may be beneficial in therapeutic contexts such as cancer treatment or metabolic disorders.

Cytochrome P450 Inhibition

Studies have indicated that methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate acts as a modulator of enzyme activity, specifically inhibiting cytochrome P450 enzymes. These enzymes play crucial roles in drug metabolism, suggesting that the compound could influence pharmacokinetics when used in conjunction with other therapeutic agents.

Antitumor Activity

While specific data on methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is limited, research on structurally similar indazole derivatives has shown promising antitumor activity. For instance:

Case Study: PLK4 Inhibition

Compound 81c (CFI-400945), an indazole derivative, was found to be an effective inhibitor of HCT116 tumor growth in a mouse model of colon cancer . While this is not the exact compound we're focusing on, it demonstrates the potential of indazole-based structures in cancer therapy.

Case Study: Pim Kinase Inhibition

Another indazole derivative, compound 82a, showed strong activity against Pim-1, Pim-2, and Pim-3 kinases with IC50 values of 0.4, 1.1, and 0.4 nM, respectively . This compound also demonstrated moderate cellular potency in KMS-12 BM cell assays with an IC50 value of 1400 nM.

Neurological Applications

The ability of methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate to penetrate the blood-brain barrier suggests potential applications in neurological research. This property could be particularly valuable for developing treatments for central nervous system disorders.

Toxicity Profile

While specific toxicity data for methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is not available, it's worth noting that structurally similar compounds have shown toxicity concerns. For instance, 3-iodo-1-methyl-1H-indazole is classified as harmful if swallowed and can cause skin irritation .

Q & A

Q. What are the standard synthetic routes for Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate?

The compound is synthesized via halogenation and esterification of indazole precursors. Key steps include iodination at the 3-position using iodine sources (e.g., N-iodosuccinimide) and protection of the carboxylic acid group as a methyl ester. Reaction conditions (e.g., reflux in acetic acid) and purification via recrystallization or chromatography are critical for achieving >95% purity .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

- NMR : and NMR confirm substitution patterns and esterification.

- X-ray crystallography : SHELX-based refinement (e.g., SHELXL) resolves the iodine position and indazole ring planarity. WinGX or Mercury CSD visualize anisotropic displacement parameters .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (302.07 g/mol) .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

The 3-iodo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings for introducing aryl/heteroaryl groups. Optimization of catalysts (e.g., Pd(PPh)) and bases (e.g., CsCO) in anhydrous DMF at 80–100°C maximizes yield .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved?

Discrepancies arise from dynamic disorder or thermal motion. Use:

- SHELXL refinement : Apply restraints/constraints for anisotropic displacement parameters.

- Computational validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G*). Mercury CSD’s packing similarity analysis identifies outliers .

Q. What strategies optimize regioselectivity in functionalizing the indazole core?

Q. How does ring puckering affect conformational stability in derivatives?

Cremer-Pople puckering parameters (e.g., amplitude , phase ) quantify non-planarity. For the indazole ring, puckering is minimal (planar deviation <0.05 Å), but steric bulk from substituents (e.g., methyl groups) increases strain. Use Mercury CSD to compare with analogous structures .

Q. What methodologies address degradation during long-term storage?

- Stability studies : Monitor via HPLC under varying temperatures/humidity.

- Storage : Anhydrous conditions (desiccated, Ar atmosphere) prevent ester hydrolysis.

- Stabilizers : Add antioxidants (e.g., BHT) in solid-state formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.